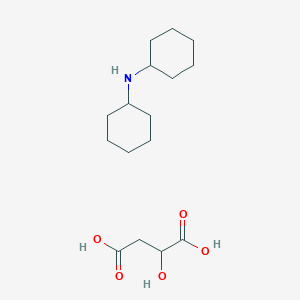
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. These compounds are known for their diverse biological activities and are commonly found in pharmaceuticals, natural products, and synthetic intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one can be achieved through several methods:
Direct incorporation of the carbonyl group into 1,2-diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of olefins: This approach uses olefins as starting materials, which undergo diamination to form the desired imidazolidinone structure.
Intramolecular hydroamination of linear urea derivatives: Linear urea derivatives can be cyclized through intramolecular hydroamination to yield imidazolidinones.
Aziridine ring expansion: Chiral aziridines can be expanded using isocyanates in the presence of a Lewis acid catalyst to form enantiomerically pure imidazolidinones.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes, such as catalytic processes that ensure high yields and purity. These methods often employ metal catalysis or organocatalysis to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted imidazolidinones, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
5-Imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one has a wide range of scientific research applications
Propiedades
Número CAS |
88235-82-9 |
|---|---|
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
5-imino-3,4,4-trimethyl-1-(1-phenylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-10(11-8-6-5-7-9-11)17-12(15)14(2,3)16(4)13(17)18/h5-10,15H,1-4H3 |
Clave InChI |
KJYMKMRXNKHPTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=N)C(N(C2=O)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)



![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)




